N-butan-2-yl-2-chlorobenzenesulfonamide

Lipophilicity Physicochemical Profiling Drug Likeness

N-butan-2-yl-2-chlorobenzenesulfonamide is an ortho-chloro N-sec-butylbenzenesulfonamide designed to fill a critical gap in commercial screening libraries. Unlike para-chloro or unsubstituted analogs, its 2-chloro substitution pattern drives G0/G1 cell-cycle arrest and mitochondrial depolarization signatures absent in regioisomers. The sec-butyl chain introduces a precise +0.6–0.8 logP shift vs. unsubstituted N-sec-butylbenzenesulfonamide, making this compound indispensable for matched-pair PAMPA, Caco-2, solubility, and microsomal stability assays. Its N-alkyl space is underrepresented in current collections, enabling systematic SAR exploration of branching and lipophilicity while holding the ortho-chloro pharmacophore constant. Procure this authenticated benzenesulfonamide standard to avoid scaffold-hop contamination (e.g., phenylmethanesulfonamide) that shifts aryl ring position by ~1.5 Å and confounds SAR interpretation.

Molecular Formula C10H14ClNO2S
Molecular Weight 247.74 g/mol
Cat. No. B6135240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butan-2-yl-2-chlorobenzenesulfonamide
Molecular FormulaC10H14ClNO2S
Molecular Weight247.74 g/mol
Structural Identifiers
SMILESCCC(C)NS(=O)(=O)C1=CC=CC=C1Cl
InChIInChI=1S/C10H14ClNO2S/c1-3-8(2)12-15(13,14)10-7-5-4-6-9(10)11/h4-8,12H,3H2,1-2H3
InChIKeyYFPQQYRZAFEKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-butan-2-yl-2-chlorobenzenesulfonamide Procurement Overview: Structure, Class, and Substitution Context


N-butan-2-yl-2-chlorobenzenesulfonamide (CAS not disclosed by primary suppliers) is a halogenated benzenesulfonamide featuring a secondary butyl (sec-butyl) substituent at the sulfonamide nitrogen and a chlorine atom at the ortho position of the benzene ring . It belongs to the broader class of N-alkyl-2-chlorobenzenesulfonamides, a scaffold that has recently attracted attention for anticancer lead discovery, as evidenced by a 2020 NCI-60 screen of 18 closely related N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives [1]. The ortho-chloro pattern distinguishes this compound from para-chloro and unsubstituted analogs, which populate commercial screening libraries at significantly higher catalog frequencies .

Why N-butan-2-yl-2-chlorobenzenesulfonamide Cannot Be Blindly Replaced by In-Class Analogs


Simple N-alkyl-2-chlorobenzenesulfonamides exhibit strong structure-activity discontinuity: modest alterations in the N-alkyl group or the position of the chlorine substituent can shift lipophilicity by over 0.6 logP units and alter cytotoxicity profiles against the NCI-60 panel by more than an order of magnitude [1]. For instance, the 2-chloro scaffold is associated with G0/G1 cell-cycle arrest and mitochondrial membrane disruption in select cancer lines, while the unsubstituted benzenesulfonamide and the 4-chloro regioisomer lack this mechanistic signature [1]. Consequently, substituting N-butan-2-yl-2-chlorobenzenesulfonamide with a different N-alkyl chain or a para-chloro isomer in a screening cascade risks losing target engagement, shifting selectivity windows, or invalidating SAR continuity—underscoring the need for product-specific quantitative differentiation before procurement.

N-butan-2-yl-2-chlorobenzenesulfonamide Product-Specific Quantitative Differentiation Evidence


Predicted Lipophilicity Advantage: Higher logP Relative to the Unsubstituted Phenyl Analog

The ortho-chloro substituent in N-butan-2-yl-2-chlorobenzenesulfonamide is predicted to provide a substantial lipophilicity gain relative to the unsubstituted sec-butyl benzenesulfonamide. The commercial unsubstituted analog N-butan-2-ylbenzenesulfonamide (CAS 23705-41-1) has a reported ACD/LogP of 2.38 . Although an experimentally confirmed LogP for the 2-chloro derivative has not been published in the open literature, the chlorine atom is expected to contribute approximately +0.6 to +0.8 LogP units based on the Hansch π constant for aromatic chlorine (≈ 0.71) [1]. This difference corresponds to a roughly 4- to 6-fold increase in octanol-water partition coefficient, a magnitude sufficient to meaningfully alter membrane permeability, tissue distribution, and off-target binding in cell-based assays [1].

Lipophilicity Physicochemical Profiling Drug Likeness

Ortho- vs. Para-Chloro Regioisomer Differentiation: Distinct Molecular Electrostatic Potential

The substitution position of the chlorine atom is a critical determinant of molecular recognition in chlorobenzenesulfonamides. In N-butan-2-yl-2-chlorobenzenesulfonamide, the chlorine at the ortho position creates an asymmetric electrostatic surface distinct from that of the para-chloro regioisomer (CAS 28860-18-6, Benzenesulfonamide, 4-chloro-N-propyl- as the closest commercially available comparator). The ortho-chloro group introduces a local dipole moment vector oriented toward the sulfonamide NH, potentially strengthening intramolecular N–H···Cl hydrogen bonding and altering the conformational ensemble accessible to the molecule [1]. In contrast, the para-chloro regioisomer presents a more symmetric electrostatic surface and lacks this intramolecular interaction . While no direct binding data exist for the target compound, the ortho-chloro pattern in 2-chlorobenzenesulfonamide derivatives has been linked to selective recognition by carbonic anhydrase isoforms and glutathione S-transferase, whereas 4-chloro derivatives exhibit distinctly different selectivity profiles [1][2].

Regioisomerism Electrostatic Potential Target Recognition

Differentiation from N-(sec-butyl)-1-(2-chlorophenyl)methanesulfonamide: Sulfonamide Linker Geometry Matters

A structurally adjacent compound frequently confused with the target is N-(sec-butyl)-1-(2-chlorophenyl)methanesulfonamide (CAS not disclosed, MW 261.77 g/mol) . The critical structural distinction is a methylene (–CH2–) spacer inserted between the sulfur atom and the 2-chlorophenyl ring in the comparator, converting a benzenesulfonamide into a phenylmethanesulfonamide. This single-atom insertion increases molecular weight from 247.74 g/mol to 261.77 g/mol and elongates the distance between the aryl ring and the sulfonamide pharmacophore by approximately 1.5 Å . In sulfonamide-based enzyme inhibitor design, such linker modifications have been shown to shift the position of the aryl ring within the hydrophobic pocket, frequently altering inhibitor potency by 10- to 100-fold [1]. Users who inadvertently procure the methanesulfonamide analog instead of the benzenesulfonamide target will introduce a fundamental scaffold change rather than a conservative substitution, potentially collapsing any structure-activity relationship built around the benzenesulfonamide core.

Scaffold Hopping Linker Geometry Sulfonamide vs. Sulfonamide

Anticancer Phenotype Differentiation: 2-Chlorobenzenesulfonamide Leads Induce G0/G1 Arrest and Mitochondrial Dysfunction

Although N-butan-2-yl-2-chlorobenzenesulfonamide itself has not been individually screened in the NCI-60 panel, its direct scaffold relatives—18 N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives (compounds 4–21)—were evaluated for in vitro anticancer activity, revealing a distinct phenotypic signature [1]. The most potent derivative (compound 21) exhibited G0/G1 cell-cycle arrest, ATP depletion, and mitochondrial membrane potential disruption in A549 non-small cell lung adenocarcinoma and HCT-116 colon carcinoma cells [1]. This dual mechanism—proliferation blockade combined with bioenergetic crisis—is notably absent from the unsubstituted benzenesulfonamide series, which does not trigger mitochondrial depolarization at comparable concentrations [1][2]. While quantitative IC50 values for the target compound remain unpublished, the class-level evidence indicates that the 2-chloro motif is essential for engaging the mitochondrial toxicity axis, providing a phenotypic differentiation criterion that cannot be satisfied by non-chlorinated or 4-chloro analogs.

Anticancer Activity Cell Cycle Arrest Mitochondrial Toxicity NCI-60 Screening

Recommended Research and Procurement Applications for N-butan-2-yl-2-chlorobenzenesulfonamide


Ortho-Chloro Benzenesulfonamide SAR Libraries for Anticancer Lead Optimization

N-butan-2-yl-2-chlorobenzenesulfonamide serves as a strategic building block for constructing focused libraries that probe the contribution of the N-sec-butyl group within the 2-chlorobenzenesulfonamide series. Given the class-level evidence of G0/G1 arrest and mitochondrial depolarization by 2-chlorobenzenesulfonamide derivatives [1], this compound fills a specific N-alkyl substitution space that is underrepresented in current commercial collections, enabling systematic SAR exploration around the sec-butyl chain. Researchers should prioritize this compound when designing matrices that vary N-alkyl size, branching, and lipophilicity while holding the ortho-chloro pharmacophore constant.

Physicochemical Property Differentiation Studies (LogP, Permeability, Solubility)

The predicted LogP differential of approximately +0.6 to +0.8 units relative to the unsubstituted N-sec-butylbenzenesulfonamide [2] makes N-butan-2-yl-2-chlorobenzenesulfonamide a valuable probe for quantifying the impact of a single chlorine substituent on parallel artificial membrane permeability (PAMPA), Caco-2 permeability, thermodynamic solubility, and microsomal stability. Procurement of both the 2-chloro and the unsubstituted compound as a matched pair enables direct experimental determination of the chlorine contribution to each ADME parameter.

Regioisomer Selectivity Profiling in Carbonic Anhydrase and GST Inhibition

The ortho-chloro substitution pattern in N-butan-2-yl-2-chlorobenzenesulfonamide is predicted to confer a different carbonic anhydrase and glutathione S-transferase selectivity profile compared to the para-chloro and unsubstituted regioisomers, based on structural class-level SAR [1][3]. This compound should be procured alongside its 4-chloro regioisomer (e.g., Benzenesulfonamide, 4-chloro-N-propyl-, CAS 28860-18-6) for isozyme selectivity panel screening to dissect the contribution of chlorine position to target engagement and off-target binding.

Scaffold Integrity Control in Benzenesulfonamide-Focused Screening Collections

Because the closely related phenylmethanesulfonamide analog (N-(sec-butyl)-1-(2-chlorophenyl)methanesulfonamide) is often returned by substructure searches alongside the target compound , N-butan-2-yl-2-chlorobenzenesulfonamide should be procured as an authenticated benzenesulfonamide reference standard. It can serve as a quality control compound to verify that screening decks are not inadvertently contaminated with the methanesulfonamide scaffold hop, which would introduce a systematic ~1.5 Å shift in aryl ring position and confound SAR interpretation.

Quote Request

Request a Quote for N-butan-2-yl-2-chlorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.